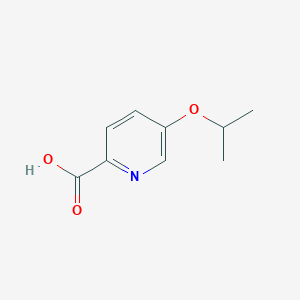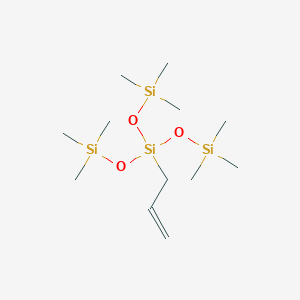
Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a compound that falls within the broader category of pyrrolidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The pyrrolidine ring is a common motif in many biologically active molecules and is often a key structural component in the development of new pharmaceuticals.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful optimization to achieve high yields and purity. For instance, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a related compound, involves a one-pot process that includes debenzylation and ring hydrogenation . Similarly, the synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy demonstrates the intricacies of pyrrolidine synthesis, achieving high yields and enantiomeric excess . These methods highlight the synthetic challenges and the innovative approaches taken to construct the pyrrolidine core and its functionalized derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized by X-ray diffraction, revealing the envelope conformation of the proline ring and the presence of intermolecular hydrogen bonds . The crystal structure of related compounds can exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's properties and reactivity .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions, which are essential for further functionalization and application in synthesis. The regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid demonstrates the ability to direct substitutions to specific positions on the pyrrolidine ring . Additionally, the reaction of tert-butyl esters with singlet oxygen to yield substituted pyrroles shows the versatility of these compounds in forming new chemical bonds and structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and the nature of their substituents. Bulky alkyl substituents, such as the tert-butyl group, can impart high resistance to bioreduction, as seen in certain pyrrolidine nitroxides . The presence of functional groups like nitro, ester, or cyano can also affect the compound's stability, reactivity, and potential applications. For instance, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates have been utilized in the synthesis of macrocyclic Tyk2 inhibitors, showcasing the relevance of these properties in drug discovery .
Safety And Hazards
Specific safety and hazard information for Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is not readily available in the search results. However, similar compounds may have safety information available. For instance, tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate has hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P5015.
将来の方向性
Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a synthetic compound that has been widely studied for its potential applications in various fields of science and industry1. Future research may focus on exploring its potential applications in more depth.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
特性
IUPAC Name |
tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPXIZHVCLLRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620081 |
Source


|
| Record name | tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |
CAS RN |
405887-36-7 |
Source


|
| Record name | tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

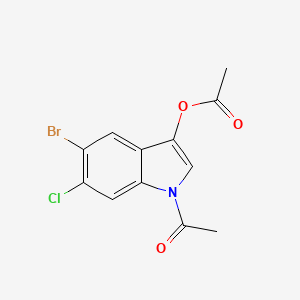
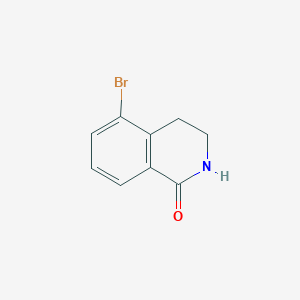
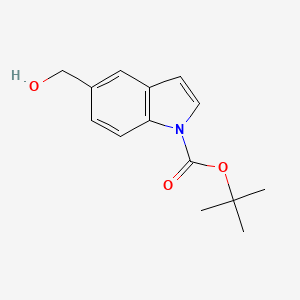
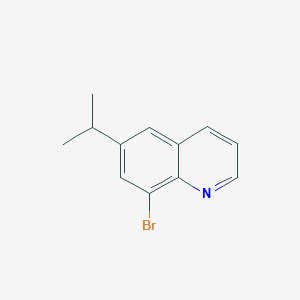
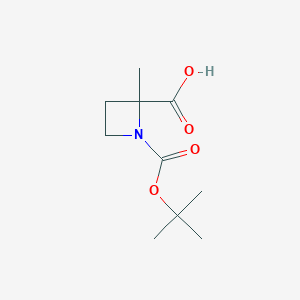
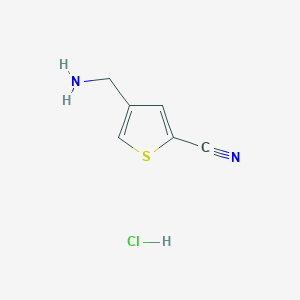
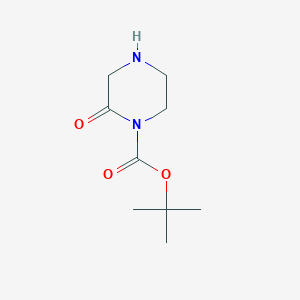
![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)
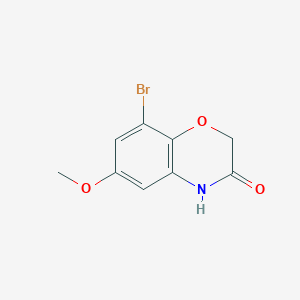

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)
